

gabapentin enacarbil placebo-controlled trial postherpetic neuralgia

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Compound Focus: Gabapentin Enacarbil

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Efficacy and Safety Data from Clinical Trials

The table below consolidates quantitative findings from pivotal placebo-controlled trials on **gabapentin enacarbil** for PHN.

Study Design & Citation	Treatment Groups & Duration	Primary Efficacy Outcome: Change in Pain Score (From Baseline)	Key Safety Findings (Common Adverse Events)
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| **Randomized, double-blind, placebo-controlled trial** [1] [2] | GEn 1,200 mg (n=107) GEn 2,400 mg (n=82) GEn 3,600 mg (n=87) Placebo (n=95) **14-week study** (1-wk titration, 12-wk maintenance, 1-wk taper) | GEn 1,200 mg: -2.36* GEn 2,400 mg: -2.46* GEn 3,600 mg: -2.72* Placebo: -1.66 *p-value statistically significant vs. placebo* [1] | *Dizziness and somnolence were the most commonly reported adverse events. All doses were generally well tolerated* [1]. | | **Randomized, double-blind, placebo-controlled trial** [3] | GEn 1,200 mg BID† (n=47) Placebo (n=54) **14-day double-blind treatment** | GEn: -2.1 Placebo: -1.2 *P = 0.0321 vs. placebo [3] | The study concluded that GEn was generally safe and well tolerated in patients with PHN [3]. |

Note: Pain intensity was typically measured using an 11-point numerical rating scale. †BID: Twice daily. The 1,200 mg dose of GEn provides approximately 624 mg of gabapentin equivalents [3].

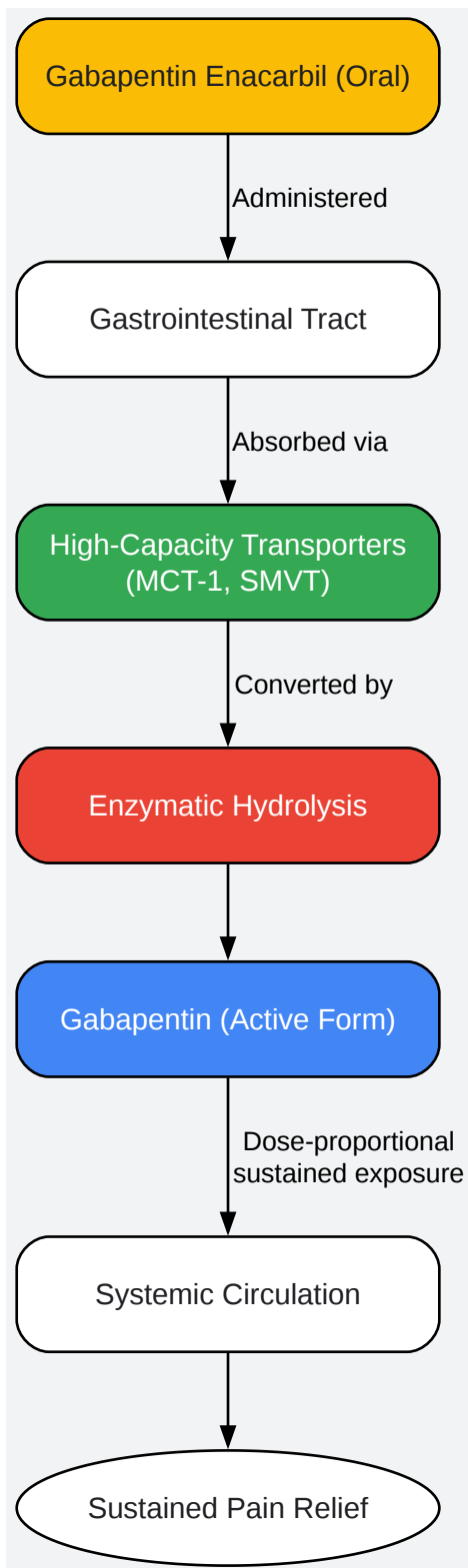
Experimental Protocol Overview

The clinical trials for **gabapentin enacarbil** in PHN followed rigorous, standardized methodologies. Here are the detailed protocols for the key studies cited:

- **Study PXN110748 [1] [2]:**
 - **Design:** A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.
 - **Participants:** 371 adult subjects with PHN and a baseline 24-hour average pain intensity score of ≥ 4.0 .
 - **Intervention:** Subjects were randomized to receive oral **Gabapentin Enacarbil** (1,200 mg, 2,400 mg, or 3,600 mg) or a matching placebo once daily.
 - **Procedure:** The study included a 1-week dose up-titration phase, a 12-week maintenance phase at the target dose, and a 1-week dose taper phase.
 - **Primary Endpoint:** The change from baseline to the end of the 12-week maintenance period in the mean 24-hour average pain intensity score.
- **Pain Medicine, 2011 Study [3]:**
 - **Design:** A randomized, double-blind, placebo-controlled trial with a pharmacokinetic component.
 - **Participants:** 115 patients with PHN entered the study, with 101 ultimately randomized for the double-blind phase.
 - **Intervention:** After a 7-day baseline period and an 11-day gabapentin run-in period, eligible patients were randomized to receive either GEn 1,200 mg (624 mg-equivalents gabapentin) or placebo twice daily for 14 days.
 - **Primary Endpoint:** The change in mean weekly pain scores from baseline to the end of the 14-day treatment period.

Mechanism of Action and Pharmacokinetic Advantage

Gabapentin enacarbil is a prodrug designed to overcome the pharmacokinetic limitations of traditional gabapentin, which suffers from saturable, variable absorption in the upper small intestine [4]. The diagram below illustrates the distinct pathway of **gabapentin enacarbil** that enables its improved performance.



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This enhanced transport mechanism results in several key advantages over traditional gabapentin [3] [4]:

- **Improved Bioavailability:** It provides sustained, dose-proportional exposure to gabapentin, avoiding the saturable absorption that plagues conventional gabapentin [1].
- **Superior Exposure:** In a direct comparison, GEN tablets provided a significant increase in average steady-state gabapentin concentrations compared to traditional gabapentin capsules, despite a 31% lower daily dose of gabapentin equivalents [3].

Key Conclusion for Research and Development

For researchers and drug development professionals, the data indicates that **gabapentin enacarbil** is a therapeutically viable option for PHN. Its main advantage lies in its engineered pharmacokinetic profile, which translates to reliable, dose-proportional drug exposure and the feasibility of less frequent dosing, potentially improving patient compliance.

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References

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